5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine
Overview
Description
5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C11H11N5O2 and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group at the 5-position and an N4-(m-tolyl) group at the 4,6-diamine positions .
Mechanism of Action
Target of Action
The compound “4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro-”, also known as “Oprea1_212719” or “N4-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine”, is a derivative of 4,6-pyrimidinediamine. It has been found to act as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) . These receptors play crucial roles in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets (EGFR and FGFR) by binding to their kinase domains, thereby inhibiting their activation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells where these receptors are overexpressed or mutated .
Biochemical Pathways
The inhibition of EGFR and FGFR by this compound affects multiple biochemical pathways. These include the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway, which are involved in cell survival, proliferation, and differentiation . By inhibiting these pathways, the compound can effectively suppress tumor growth .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and favorable pharmacokinetic profiles
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This can lead to a reduction in tumor size and potentially to the regression of the disease .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), where it acts as an inhibitor. The compound binds to the active sites of these receptors, preventing their activation and subsequent signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, 4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- may interact with other proteins involved in cell cycle regulation and apoptosis, further enhancing its potential as a therapeutic agent.
Cellular Effects
The effects of 4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- on various cell types and cellular processes are significant. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by blocking the signaling pathways of epidermal growth factor receptor and fibroblast growth factor receptor . This inhibition disrupts cell signaling pathways, leading to changes in gene expression and cellular metabolism. The compound’s impact on cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, further contributes to its anti-cancer effects.
Molecular Mechanism
The molecular mechanism of action of 4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- involves its binding interactions with specific biomolecules. The compound binds to the active sites of epidermal growth factor receptor and fibroblast growth factor receptor, inhibiting their kinase activity and preventing downstream signaling . This inhibition leads to reduced phosphorylation of key signaling proteins, ultimately resulting in decreased cell proliferation and increased apoptosis. Additionally, 4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- may modulate gene expression by affecting transcription factors and other regulatory proteins involved in cell cycle control and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure and sustained biological effects Degradation products may also form over time, potentially altering the compound’s activity and efficacy
Dosage Effects in Animal Models
The effects of 4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, toxic effects may be observed, including damage to normal tissues and organs. Threshold effects have been identified, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its therapeutic effects. Careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily through hepatic enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound may influence metabolic flux and metabolite levels, further impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . Once inside the cells, the compound may localize to specific compartments or organelles, influencing its activity and function. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of 4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins involved in gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine typically involves the reaction of 5-nitropyrimidine-4,6-diamine with m-tolylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
similar compounds are often synthesized using batch or continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Scientific Research Applications
5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-nitro-N4-phenylpyrimidine-4,6-diamine: Similar structure but with a phenyl group instead of an m-tolyl group.
5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7-3-2-4-8(5-7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUXJMSCRVIGAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231122 | |
Record name | N4-(3-Methylphenyl)-5-nitro-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610756-86-0 | |
Record name | N4-(3-Methylphenyl)-5-nitro-4,6-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610756-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-(3-Methylphenyl)-5-nitro-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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